molecular formula C20H16N2O5S B3567789 4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid

4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B3567789
M. Wt: 396.4 g/mol
InChI Key: VFQDWXIPNIMONQ-UHFFFAOYSA-N
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Description

4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenylsulfamoyl group attached to a benzoyl moiety, which is further linked to an amino benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoyl chloride to introduce a nitro group, followed by reduction to form an amino group. The amino group is then reacted with phenylsulfonyl chloride to introduce the phenylsulfamoyl group. Finally, the product is coupled with 4-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Br₂/FeBr₃ for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acids, while reduction can yield amines.

Scientific Research Applications

4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylsulfamoyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(Phenylsulfamoyl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.

Properties

IUPAC Name

4-[[3-(phenylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-8-18(13-15)28(26,27)22-17-6-2-1-3-7-17/h1-13,22H,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDWXIPNIMONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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